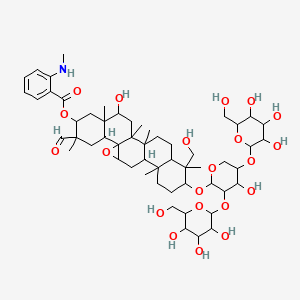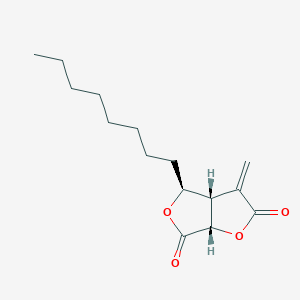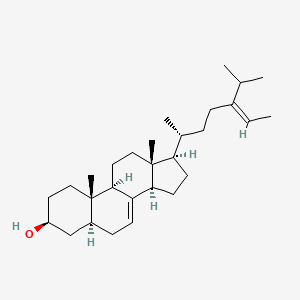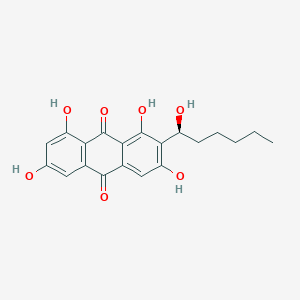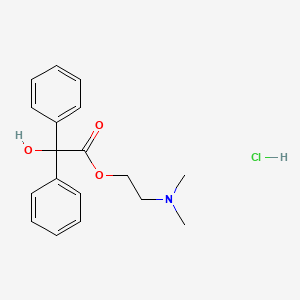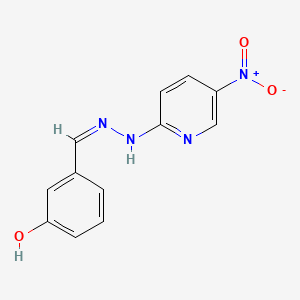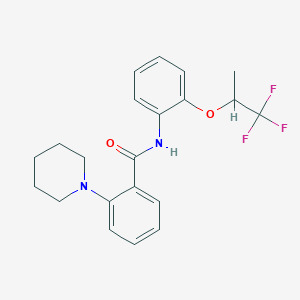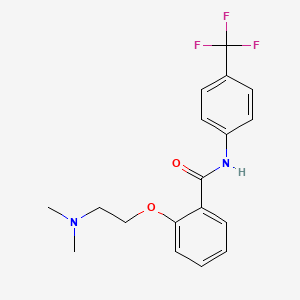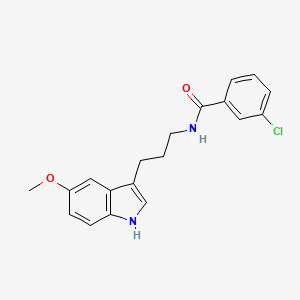
(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cell growth.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
- A study describes the synthesis and pharmacological evaluation of a series of compounds related to (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile, indicating their potential as novel antipsychotic agents. These compounds, including the pyrazole derivatives, were found to reduce spontaneous locomotion in mice and did not bind to D2 dopamine receptors, unlike traditional antipsychotics (Wise et al., 1987).
Anticancer Activity
- Research into nicotinonitrile derivatives, structurally related to the queried compound, has demonstrated strong antiproliferative activity. These derivatives induced apoptosis and inhibited tyrosine kinase in breast (MCF-7) and colon (HCT-116) cell lines, suggesting their potential in cancer treatment (El-Hashash et al., 2019).
Radiotracer Applications
- The feasibility of synthesizing radiolabeled pyrazole compounds for studying cannabinoid receptors through positron emission tomography (PET) has been demonstrated. This research suggests potential applications in neuroimaging and receptor studies (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
- Some pyrazole derivatives, closely related to the compound , have shown promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Ragavan et al., 2010).
Molecular Characterization
- Studies on similar fluoro-substituted pyrazoles have focused on their synthesis, crystal structure, and biological activity, providing insights into their structural characteristics and potential therapeutic applications (Liu et al., 2016).
Eigenschaften
CAS-Nummer |
905585-60-6 |
|---|---|
Produktname |
(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile |
Molekularformel |
C20H20F2N6O |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1 |
InChI-Schlüssel |
QRAQXWWNHQMCBH-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C |
SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
Kanonische SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD-6918; AZD6918; AZD 6918. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



